N-(2-chloro-6-fluorobenzyl)-beta-alanine
Description
Properties
Molecular Formula |
C10H11ClFNO2 |
|---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H11ClFNO2/c11-8-2-1-3-9(12)7(8)6-13-5-4-10(14)15/h1-3,13H,4-6H2,(H,14,15) |
InChI Key |
XHUFETANTZQLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-beta-alanine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with beta-alanine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-beta-alanine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydroxide in aqueous medium at 60°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(2-chloro-6-fluorobenzyl)-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-beta-alanine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of metabolic pathways, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
N-(2-Chloro-6-fluorobenzyl) Chitosan Derivative
- Structure : Chitosan backbone modified with N-(2-chloro-6-fluorobenzyl) group.
- Activity : 100% mortality in insect larvae when incorporated into artificial diets .
- Key Difference : The chitosan polymer backbone enhances biodegradability and bioavailability compared to beta-alanine’s smaller structure.
Flumetralin (N-(2-Chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine)
- Structure : Features a nitroaromatic core and trifluoromethyl group alongside the benzyl substituent.
- Application : Plant growth regulator and pesticide (CAS 62924-70-3) .
- Key Difference : The nitro and trifluoromethyl groups confer strong electrophilic properties, enhancing herbicidal activity compared to beta-alanine derivatives.
Z995908944 (N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide)
- Structure : Triazole-carboxamide core linked to the benzyl group.
- Synthesis : 50% yield via coupling of 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid and (2-chloro-6-fluorophenyl)methanamine .
- Application : CFTR (cystic fibrosis transmembrane conductance regulator) potentiator, validated by HR-ESI-MS (m/z 345.0912) .
Beta-Alanine Derivatives with Varied Substituents
Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine)
Metalaxyl-M (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine)
- Structure : D-alanine with methoxyacetyl and 2,6-dimethylphenyl groups.
- Activity : Selective inhibition of fungal rRNA polymerase .
- Key Difference : Stereospecificity (D-configuration) and methoxy group increase target specificity.
Pharmacological Analogues
G10 (4-(2-Chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxamide)
- Structure : Benzothiazine-carboxamide with 2-chloro-6-fluorobenzyl and furan groups.
- Key Difference : The thiazine ring system enables distinct protein-binding interactions compared to beta-alanine’s linear structure.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
